2-Phenyl-4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

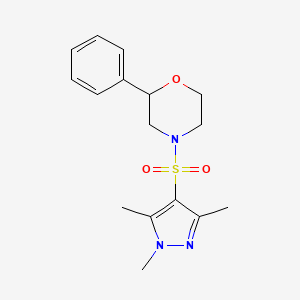

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a pyrazole ring

Wissenschaftliche Forschungsanwendungen

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is suggested that strong interactions, such as hydrogen bonding, between the compound and the residual amino acids in the active site of the enzyme could be a contributing factor .

Biochemical Pathways

It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities, suggesting that they may interact with the biochemical pathways of these organisms .

Result of Action

It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities, suggesting that they may have significant effects at the molecular and cellular level .

Action Environment

It is known that the synthesis of pyrazole-bearing compounds can be influenced by various factors, including the use of catalysts and reaction conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides under basic conditions . The final step involves the attachment of the morpholine ring, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The phenyl and pyrazole rings can be oxidized under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Crizotinib: A pyrazole-based tyrosine kinase inhibitor used in cancer treatment.

Celecoxib: A pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID) used for pain relief.

Phenylbutazone: A pyrazole derivative used as an anti-inflammatory agent.

Uniqueness

2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is unique due to its combination of a morpholine ring with a sulfonyl-pyrazole moiety. This structural arrangement provides distinct chemical reactivity and potential bioactivity compared to other pyrazole derivatives .

Biologische Aktivität

2-Phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with a phenyl group and a sulfonyl group linked to a trimethyl-pyrazole moiety. The molecular formula is C16H20N2O2S, and it possesses unique properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including those similar to 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine. For instance:

- Study Findings : A series of pyrazole-sulfonamide compounds exhibited significant antimicrobial activity against various microorganisms, indicating that modifications in the pyrazole structure can enhance biological efficacy .

| Compound | Microbial Strain | Activity |

|---|---|---|

| 3a | E. coli | Significant |

| 4f | S. aureus | High |

| 4g | P. aeruginosa | Moderate |

These results suggest that the incorporation of a sulfonyl group may contribute to the increased activity against bacterial strains.

Antioxidant Activity

In addition to antimicrobial effects, compounds similar to 2-phenyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine have shown promising antioxidant properties:

- Research Insights : Compounds with pyrazole structures demonstrated antioxidant activity comparable to standard antioxidants like butylhydroxytoluene (BHT) in vitro .

| Compound | Antioxidant Activity (IC50 μM) |

|---|---|

| 3a | 25 |

| 4f | 30 |

| 4g | 28 |

This antioxidant potential suggests applications in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Some studies indicate that compounds with similar structural motifs can inhibit cancer cell proliferation:

- Case Study : A derivative exhibiting a similar structure was tested against various cancer cell lines and showed IC50 values ranging from 10 to 50 μM, indicating significant cytotoxicity .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast) | 15 |

| HeLa (cervical) | 20 |

| A549 (lung) | 30 |

These findings highlight the compound's potential as a lead for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species Modulation : The antioxidant properties are attributed to the ability of these compounds to scavenge free radicals and modulate oxidative stress pathways.

- Cell Cycle Arrest : Evidence suggests that certain pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Eigenschaften

IUPAC Name |

2-phenyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-12-16(13(2)18(3)17-12)23(20,21)19-9-10-22-15(11-19)14-7-5-4-6-8-14/h4-8,15H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTWJCUPXAMBBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.